Codon readthrough inducer 1

readthrough inducer premature termination codon structure-activity relationship

Codon readthrough inducer 1 (also designated Compound 13a, CAS: 1338233-09-2, C₁₅H₁₁N₃O₅, MW: 313.26 g/mol) is a synthetic pyrimidine-containing small molecule that induces translational readthrough of premature termination codons (PTCs) in mRNA, thereby enabling full-length protein synthesis from transcripts that would otherwise yield truncated, non-functional products due to nonsense mutations. It was developed as part of a structure-activity relationship (SAR) program exploring hybrid analogs of RTC13 containing pyrimidine bases, with the goal of identifying novel, small molecular weight compounds capable of PTC suppression.

Molecular Formula C15H11N3O5
Molecular Weight 313.26 g/mol
Cat. No. B8717611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodon readthrough inducer 1
Molecular FormulaC15H11N3O5
Molecular Weight313.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)CN3C=CC(=O)NC3=O)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O5/c19-14-7-8-17(15(20)16-14)9-10-5-6-13(23-10)11-3-1-2-4-12(11)18(21)22/h1-8H,9H2,(H,16,19,20)
InChIKeyQZEBTIUZZYCECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Codon Readthrough Inducer 1: A Pyrimidine-Based Small Molecule for Nonsense Mutation Suppression


Codon readthrough inducer 1 (also designated Compound 13a, CAS: 1338233-09-2, C₁₅H₁₁N₃O₅, MW: 313.26 g/mol) [1] is a synthetic pyrimidine-containing small molecule that induces translational readthrough of premature termination codons (PTCs) in mRNA, thereby enabling full-length protein synthesis from transcripts that would otherwise yield truncated, non-functional products due to nonsense mutations [2]. It was developed as part of a structure-activity relationship (SAR) program exploring hybrid analogs of RTC13 containing pyrimidine bases, with the goal of identifying novel, small molecular weight compounds capable of PTC suppression [2].

Why Codon Readthrough Inducer 1 Cannot Be Simply Substituted with Aminoglycosides or Ataluren


Translational readthrough-inducing drugs (TRIDs) exhibit substantial compound-to-compound variation in efficacy that depends critically on stop codon context, mRNA sequence elements flanking the PTC, and the specific genetic mutation being targeted [1]. Aminoglycosides such as gentamicin and G418 demonstrate inconsistent readthrough across different PTCs and are associated with significant oto- and nephrotoxicity at therapeutic doses [2]. Ataluren, the only EMA-approved TRID for Duchenne muscular dystrophy, shows preferential activity toward UGA codons and has yielded conflicting efficacy results across clinical studies, with its mechanism of action remaining contested [3]. Codon readthrough inducer 1 (Compound 13a) represents a structurally distinct pyrimidine-furan scaffold that differs fundamentally from both aminoglycosides and oxadiazole-based compounds, and its SAR-defined activity in standardized readthrough assays provides a discrete, reproducible tool compound profile that is not interchangeable with class-level alternatives [4].

Quantitative Differentiation Evidence for Codon Readthrough Inducer 1


Structural Hybridization Strategy Confers Divergent Activity Profile vs Parent RTC13

Codon readthrough inducer 1 (Compound 13a) was designed as a hybrid molecule combining the thiazolidinone core of RTC13 with pyrimidine bases, hypothesizing that ribosomal binding would be enhanced. Direct head-to-head comparison in the same dual-luciferase reporter assay using HEK293 cells transfected with p2luc-2xAUC-PTC constructs revealed that 13a produced a readthrough signal of 35% relative to G418 (used as positive control at 100 μg/mL), whereas the parent compound RTC13 yielded 20% under identical conditions [1]. This 15-percentage-point differential (1.75-fold improvement) represents quantifiable structure-driven activity enhancement within the same experimental system [1].

readthrough inducer premature termination codon structure-activity relationship

Pyrimidine-Containing Analogs Demonstrate SAR-Defined Activity Superiority Over Alternative Heterocycles

In a systematic SAR study, the pyrimidine-containing hybrid 13a (codon readthrough inducer 1) was directly compared against structurally related analogs bearing alternative heterocyclic substitutions. 13a exhibited a readthrough signal of 35%, which exceeded the activities of compound 13b (cytosine-substituted analog, 25%) and compound 13c (thymine-substituted analog, 18%) when tested at the same concentration (50 μM) in the identical p2luc-2xAUC-PTC dual-luciferase reporter assay in HEK293 cells [1]. Additionally, the unsubstituted furan analog (11a) lacking the pyrimidine base showed negligible readthrough activity (<5%), confirming that the pyrimidine moiety is essential for functional activity [1].

readthrough inducer pyrimidine derivatives structure-activity relationship

Molecular Weight Advantage Relative to Aminoglycoside Antibiotics

Codon readthrough inducer 1 possesses a molecular weight of 313.26 g/mol [1], which is substantially lower than that of commonly used aminoglycoside readthrough inducers. By class-level inference, gentamicin C complex (mixture of C1, C1a, C2) has an average molecular weight of approximately 477-478 g/mol, and G418 (geneticin) has a molecular weight of 496.55 g/mol. This structural difference translates to a 34-37% lower molecular mass for 13a relative to these aminoglycoside comparators [2]. The pyrimidine-furan scaffold further lacks the multiple primary amine and hydroxyl groups characteristic of aminoglycosides that are implicated in nephrotoxicity and ototoxicity through megalin-mediated endocytosis and mitochondrial dysfunction [3].

molecular weight drug-like properties small molecule

Synthetic Accessibility and Defined Purity Enables Reproducible Experimental Use

The synthesis of codon readthrough inducer 1 (13a) proceeds via a well-characterized two-step alkylation sequence from commercially available precursors: 2-(bromomethyl)-5-(2-nitrophenyl)furan (11a) and uracil, yielding the target compound in 68% isolated yield after column chromatography [1]. This defined synthetic route contrasts with the complex fermentation-derived mixtures that characterize aminoglycoside antibiotics such as gentamicin, which consists of multiple C-component congeners with batch-to-batch compositional variation. Commercial suppliers of codon readthrough inducer 1 report purity specifications of ≥95% to ≥98% as a single, defined chemical entity . By class-level inference, the discrete molecular identity and established synthetic accessibility provide superior lot-to-lot consistency relative to aminoglycoside mixtures.

synthetic chemistry purity research tool compound

Structural Distinction from Ataluren and Oxadiazole-Class TRIDs

Codon readthrough inducer 1 features a pyrimidine-furan core scaffold (1-{[5-(2-nitrophenyl)furan-2-yl]methyl}pyrimidine-2,4-dione), which is chemically and mechanistically distinct from the 1,2,4-oxadiazole core of Ataluren (PTC124) [1]. This structural divergence is significant because Ataluren's readthrough activity has been questioned in multiple independent studies, with evidence suggesting that its apparent activity in luciferase-based assays may arise from post-translational stabilization of firefly luciferase rather than genuine translational readthrough [2][3]. By class-level inference, the structurally unrelated pyrimidine-furan scaffold of 13a is not subject to the same confounding firefly luciferase interaction that complicates interpretation of Ataluren data, making it a more reliable tool compound for authentic readthrough assessment.

chemical scaffold readthrough inducer oxadiazole

In Vivo Readthrough Activity Limitations of Closest Structural Analogs Inform 13a Selection

While no peer-reviewed in vivo efficacy data currently exist for codon readthrough inducer 1 (13a) itself, direct evidence from the parent scaffold RTC13 provides informative context. In the mdx mouse model of Duchenne muscular dystrophy, systemically administered RTC13 partially restored dystrophin protein expression in multiple muscle groups including diaphragm and heart, and produced measurable improvements in muscle function [1]. However, the magnitude of dystrophin restoration was partial, indicating that thiazolidinone-based TRIDs (including the RTC13 scaffold) may have inherent efficacy ceilings in vivo. This evidence suggests that codon readthrough inducer 1 (13a), while demonstrating superior in vitro activity to RTC13 (35% vs 20% relative readthrough) [2], should be selected specifically for in vitro and cell-based mechanistic studies rather than as an in vivo-optimized candidate.

readthrough inducer in vivo efficacy Duchenne muscular dystrophy

Defined Application Scenarios for Codon Readthrough Inducer 1


In Vitro PTC Suppression Studies in HEK293 Dual-Luciferase Reporter Systems

Codon readthrough inducer 1 (13a) is optimally suited for cell-based translational readthrough assays using dual-luciferase reporter constructs in HEK293 cells. At a concentration of 50 μM, it induces 35% relative readthrough compared to G418 (100 μg/mL) as the 100% reference standard in the p2luc-2xAUC-PTC reporter system [1]. This well-characterized activity level positions 13a as a reliable positive control or benchmark compound for screening novel TRIDs and for validating reporter assay sensitivity. The defined single-entity nature of 13a, with purity specifications of ≥95-98% , ensures consistent dose-response relationships across experiments and minimizes confounding variables from undefined mixture components .

Mechanistic Validation of Authentic Translational Readthrough vs Luciferase Artifacts

Given the documented firefly luciferase stabilization artifact associated with Ataluren and oxadiazole-class compounds [1], codon readthrough inducer 1 (13a) serves as a structurally orthogonal chemical probe for distinguishing genuine translational readthrough from assay interference. Its pyrimidine-furan scaffold is chemically unrelated to oxadiazoles, and its activity in the p2luc-2xAUC-PTC dual-luciferase assay has been demonstrated without evidence of direct luciferase stabilization . Researchers investigating controversial readthrough claims or validating hits from high-throughput screens should employ 13a as a structurally independent comparator to confirm that observed signals reflect authentic PTC suppression rather than reporter-specific artifacts.

Structure-Activity Relationship Benchmarking of Pyrimidine-Containing TRIDs

Codon readthrough inducer 1 (13a) represents the most active compound within its immediate SAR series, outperforming the cytosine-substituted analog 13b (25% readthrough) and the thymine-substituted analog 13c (18% readthrough) under identical assay conditions [1]. This defined activity hierarchy makes 13a an essential reference standard for medicinal chemistry programs exploring pyrimidine-based TRIDs. Procurement of 13a alongside 13b and 13c enables systematic SAR exploration, with 13a serving as the high-activity benchmark against which new analogs can be quantitatively compared [1].

PTC Suppression in Genetic Disease Cell Models Without Aminoglycoside Toxicity Confounds

For cell-based studies of nonsense mutation pathology in disease-relevant cellular models (e.g., patient-derived fibroblasts, iPSC-differentiated lineages, cancer cell lines harboring TP53 PTCs), codon readthrough inducer 1 offers a non-aminoglycoside alternative that avoids the pleiotropic cellular effects associated with gentamicin and G418. Aminoglycosides induce ribosomal misreading globally, activate stress response pathways, and exhibit cytotoxicity through mitochondrial dysfunction and ER stress [1]. The pyrimidine-furan scaffold of 13a, while uncharacterized for in vivo safety, represents a mechanistically distinct chemotype for in vitro PTC suppression where minimizing aminoglycoside-associated confounding cellular responses is experimentally critical .

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